Bromuro de itrio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

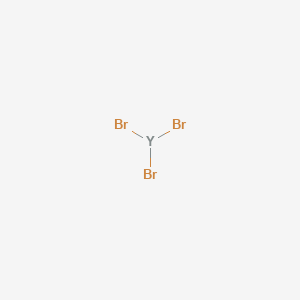

Yttrium bromide is an inorganic compound with the chemical formula YBr₃. It is a white solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. Yttrium bromide is primarily used in various chemical reactions and industrial applications due to its unique properties.

Synthetic Routes and Reaction Conditions:

From Yttrium Oxide and Ammonium Bromide: Anhydrous yttrium bromide can be synthesized by reacting yttrium oxide (Y₂O₃) with ammonium bromide (NH₄Br).

From Yttrium Carbide and Bromine: Another method involves reacting yttrium carbide (YC₂) with elemental bromine (Br₂).

Industrial Production Methods:

Reduction by Yttrium Metal: Yttrium bromide can be reduced by yttrium metal to form lower bromides such as YBr or Y₂Br₃.

Reaction with Osmium: It can also react with osmium to produce compounds like Y₄Br₄Os.

Types of Reactions:

Reduction: Yttrium bromide can be reduced by yttrium metal to form lower bromides.

Substitution: It can undergo substitution reactions with other halides to form various yttrium halides.

Common Reagents and Conditions:

Reduction: Yttrium metal is commonly used as a reducing agent.

Substitution: Halide reagents such as chlorine, fluorine, and iodine can be used under controlled conditions.

Major Products:

Aplicaciones Científicas De Investigación

Yttrium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other yttrium compounds and in various catalytic processes.

Biology and Medicine: Yttrium-based materials are used in medical lasers, biomedical implants, and radiopharmaceuticals for cancer therapy and positron emission tomography (PET) imaging.

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Yttrium Bromide, due to its physical and chemical properties, has been compared with lanthanides . It has the ability to mimic and interfere with the metabolism of calcium, magnesium, and other essential elements . It is not an essential element for organisms and its bioavailability is very low .

Cellular Effects

Yttrium Bromide, like other heavy metals, is not entirely free of toxicity . It has been found that liver and spleen are primary target organs of intravenously-injected Yttrium Chloride . Acute hepatic injury and transient increase of plasma calcium were found following the injection of Yttrium Chloride .

Molecular Mechanism

Due to many chemical similarities, Yttrium acts like a lanthanide in respect to its toxicological behavior .

Temporal Effects in Laboratory Settings

Studies have shown that Yttrium disappears from the blood within 1 day but is retained in the organs for a long time . The elimination half-time of liver Yttrium was 144 days at a dose of 1 mg Yttrium/rat .

Dosage Effects in Animal Models

The effects of Yttrium Bromide vary with different dosages in animal models. For instance, a significant and tremendous amount of calcium was deposited in the liver (over 10-fold) and spleen (over 100-fold), while calcium concentration was only slightly increased in the lung and kidney (less than 1.5-fold) following the injection of Yttrium Chloride .

Metabolic Pathways

Changes in calcium concentrations in liver, spleen, and lungs were in accordance with those of Yttrium .

Transport and Distribution

Yttrium Bromide is transported and distributed within cells and tissues. Most of the Yttrium administered was distributed into liver, bone, and spleen .

Subcellular Localization

Electron microscopic analyses revealed that the colloidal Yttrium-containing material was taken up by phagocytic cells in the liver and spleen .

Comparación Con Compuestos Similares

- Yttrium Fluoride (YF₃)

- Yttrium Chloride (YCl₃)

- Yttrium Iodide (YI₃)

Comparison:

- Solubility: Yttrium bromide is soluble in water, similar to yttrium chloride and yttrium iodide, but unlike yttrium fluoride, which is insoluble .

- Applications: While all these compounds are used in various industrial and research applications, yttrium bromide is particularly noted for its use in catalytic processes and as a precursor for other yttrium compounds .

Yttrium bromide stands out due to its unique reactivity and versatility in forming various yttrium-based materials, making it a valuable compound in both scientific research and industrial applications.

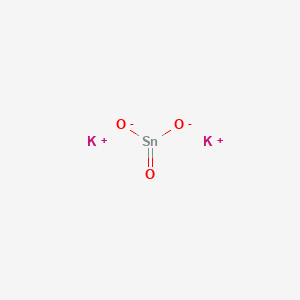

Propiedades

Número CAS |

13469-98-2 |

|---|---|

Fórmula molecular |

Br3Y |

Peso molecular |

328.62 g/mol |

Nombre IUPAC |

yttrium(3+);tribromide |

InChI |

InChI=1S/3BrH.Y/h3*1H;/q;;;+3/p-3 |

Clave InChI |

FSDCGXUNLWDJNL-UHFFFAOYSA-K |

SMILES |

Br[Y](Br)Br |

SMILES canónico |

[Br-].[Br-].[Br-].[Y+3] |

| 13469-98-2 | |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)